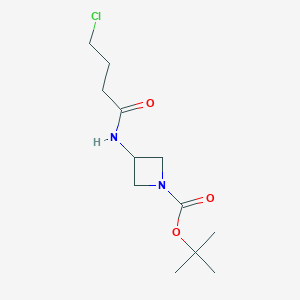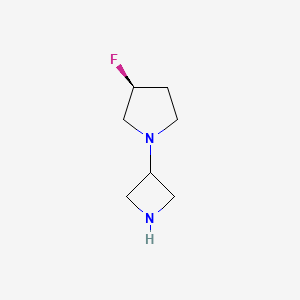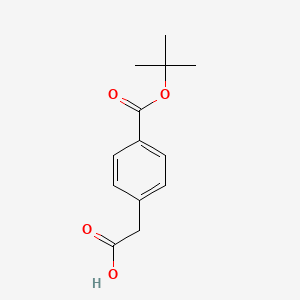
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
概要
説明
“2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular structure of “2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid” is characterized by the presence of a phenyl ring, a carboxylic acid group, and a tert-butoxycarbonyl group . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .科学的研究の応用
Synthesis and Characterization
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid has been utilized in the synthesis of various compounds. For instance, it has been used in the preparation of NCA-AG using a variation of the Leuchs method, with characterization involving NMR, UV, FTIR, and ESMS techniques (Salamula, Bredenkamp, Bezuidenhout, & Nadiye-Tabbiruka, 2015). Additionally, it played a role in the synthesis of benzothiazolyl thioesters, with optimized conditions leading to high yields (Wang Yu-huan, 2009).
Solid-Phase Peptide Synthesis
This compound has been used in the solid-phase synthesis of peptides. N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a derivative, was synthesized and found suitable as a handle in solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 2009).
Photophysical Properties
It has been involved in studies of photophysical properties. For example, derivatives of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester were synthesized to study their photophysical properties in different solvents (Guzow, Zielińska, Mazurkiewicz, Karolczak, & Wiczk, 2005).
Novel Reagent Development
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and aromatic carboxylic acids was developed using this compound (Saito, Ouchi, & Takahata, 2006).
Optimization of Chemical Processes
It has been employed in optimizing chemical processes, such as the photo-electro/Persulfate/nZVI process for degrading chlorophenoxy acids herbicides, contributing significantly to environmental protection (Mehralipour & Kermani, 2021).
Radical-Mediated Reactions
Metal-free synthesis of trans-diamines from cycloalkenes via a radical mechanism using phenylhydrazine and azodicarboxylates was achieved, showcasing the versatility of this compound (Zhu, Chen, & Loh, 2013).
Safety And Hazards
The compound should be handled with care to avoid inhalation, swallowing, or skin contact. It should not come into contact with eyes. Operations should be carried out in a well-ventilated area to avoid dust and steam . It is also classified as hazardous according to the 2012 OSHA Hazard Communication Standard .
特性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWJCSOPVLRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

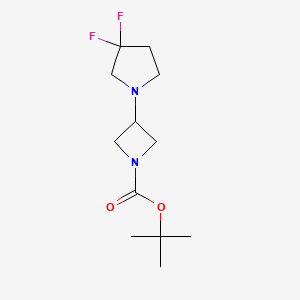
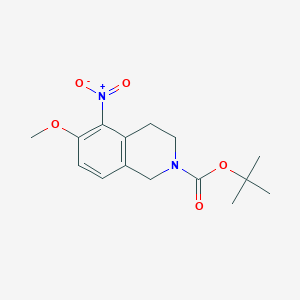
![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
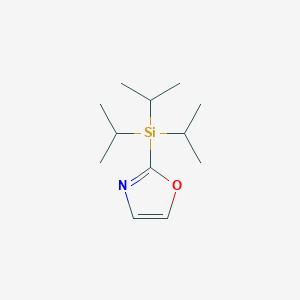
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
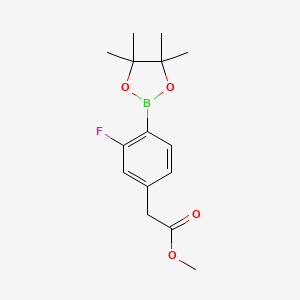
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)
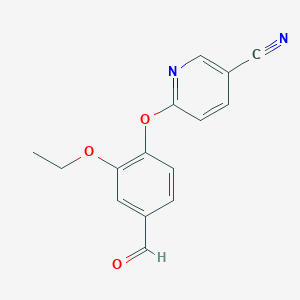
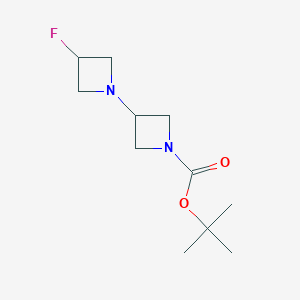
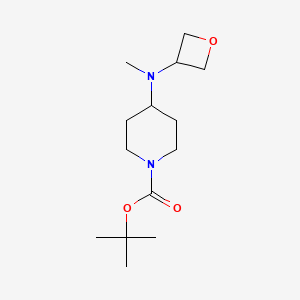
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)
![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)
